molecular formula C8H9BrN2 B12939568 (R)-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine

(R)-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine

Cat. No.: B12939568
M. Wt: 213.07 g/mol
InChI Key: XOOHYQNMUBSEIR-SSDOTTSWSA-N
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Description

®-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine is a heterocyclic compound featuring a bromine atom and an amine group attached to a cyclopenta[b]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine typically involves the bromination of a suitable precursor followed by amination. One common method involves the bromination of 6,7-dihydro-5H-cyclopenta[b]pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting bromo compound is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, under appropriate conditions to yield the desired product.

Industrial Production Methods

Industrial production of ®-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as thiols, alcohols, or amines, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as thiols, alcohols, or amines in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

®-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the development of novel materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of ®-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-5H-cyclopenta[b]pyridine: Lacks the bromine and amine groups, making it less reactive in certain chemical reactions.

    3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine: Similar structure but lacks the amine group, affecting its biological activity.

    6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine: Lacks the bromine atom, which may influence its reactivity and biological properties.

Uniqueness

®-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine is unique due to the presence of both bromine and amine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields.

Properties

Molecular Formula

C8H9BrN2

Molecular Weight

213.07 g/mol

IUPAC Name

(7R)-3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine

InChI

InChI=1S/C8H9BrN2/c9-6-3-5-1-2-7(10)8(5)11-4-6/h3-4,7H,1-2,10H2/t7-/m1/s1

InChI Key

XOOHYQNMUBSEIR-SSDOTTSWSA-N

Isomeric SMILES

C1CC2=C([C@@H]1N)N=CC(=C2)Br

Canonical SMILES

C1CC2=C(C1N)N=CC(=C2)Br

Origin of Product

United States

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